molecular formula C12H9NS B186755 3-Dibenzothiophenamine CAS No. 25288-76-0

3-Dibenzothiophenamine

Cat. No. B186755
CAS RN: 25288-76-0
M. Wt: 199.27 g/mol
InChI Key: HSIYJKUTMUOWPE-UHFFFAOYSA-N
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Description

3-Dibenzothiophenamine is a chemical compound with the molecular formula C12H9NS . It is also known by other names such as Dibenzo[b,d]thiophen-3-amine and 3-aminodibenzothiophene .


Synthesis Analysis

The synthesis of 3-Dibenzothiophenamine and its derivatives has been a subject of research. A three-step protocol for synthesizing functionalized dibenzothiophenes (DBTs) from common starting materials using palladium-catalyzed carbon–carbon and carbon–sulfur bond formations has been reported . Another study discusses the synthesis of benzothiazole derivatives, which could be related to the synthesis of 3-Dibenzothiophenamine .


Molecular Structure Analysis

The molecular structure of 3-Dibenzothiophenamine consists of a dibenzothiophene core with an amine group attached at the 3-position . The molecule has a molecular weight of 199.27 g/mol .


Physical And Chemical Properties Analysis

3-Dibenzothiophenamine has a molecular weight of 199.27 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. Its topological polar surface area is 54.3 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis in Antimalarial Research : 3-Dibenzothiophenamine, when brominated, yields 1-bromo-2-dibenzothiophenamine. This compound, through further chemical transformations, can lead to the creation of [1]benzothieno[3,2‐f]quinazoline‐1,3‐diamine. However, studies have shown that these compounds lack antimalarial activity (Johnson, Elslager, & Werbel, 1977).

Environmental and Biological Interactions

  • Environmental Presence and Impact : Benzophenone-3, a derivative of 3-Dibenzothiophenamine, is commonly used in sunscreens and other products. Its widespread use has led to environmental release, raising concerns about potential impacts on aquatic ecosystems. It is lipophilic, photostable, bioaccumulative, and transforms into various metabolites with different biological activities (Kim & Choi, 2014).

  • Biodegradation of Dibenzothiophene Derivatives : Dibenzothiophene, related to 3-Dibenzothiophenamine, is degraded into compounds like 3-hydroxy-2-formyl benzothiophene by bacteria. This process is crucial for the bioremediation of environmental pollutants (Mormile & Atlas, 1988).

Photostability and Pharmaceutical Applications

  • Photostability in Anticancer Drugs : 2-Hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione, a compound related to 3-Dibenzothiophenamine, has been studied for its photostability as a potential anticancer drug. Its stability is sensitive to light, which is a critical factor in drug development and application (Silchenko, Schöneich, Carlson, & Stella, 2003).

  • Role in Synthesis of Selective Estrogen Receptor Modulators : The synthesis of raloxifene analogues, which are selective estrogen receptor modulators (SERMs), involves the use of 2-arylbenzothiophene structures. These compounds are significant in the prevention and treatment of postmenopausal osteoporosis and demonstrate the versatility of 3-Dibenzothiophenamine derivatives in pharmaceutical applications (Grese et al., 1998).

Future Directions

While specific future directions for 3-Dibenzothiophenamine are not mentioned in the available literature, benzothiophene derivatives have been the focus of numerous research studies due to their wide range of biological activities . This suggests that 3-Dibenzothiophenamine and its derivatives could be potential candidates for future drug discovery and development efforts.

properties

IUPAC Name

dibenzothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIYJKUTMUOWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329913
Record name 3-Dibenzothiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dibenzothiophenamine

CAS RN

25288-76-0
Record name 3-Dibenzothiophenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25288-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Dibenzothiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Johnson, EF Elslager… - Journal of Heterocyclic …, 1977 - Wiley Online Library
… product to give 3-bromodibenzothiophene 5,5-dioxide which had been prepared by applying the Sandmeyer reaction to 3-dibenzothiophenamine 5,5-dioxide (12) appeared sound and …
Number of citations: 13 onlinelibrary.wiley.com
PH GRANTHAM, EK WEISBURGER… - The Journal of …, 1961 - ACS Publications
Potentiometric and spectrophotometric methods were applied to the determination of the apparent ionization constants, in 70% ethanol, of 120 polycyclic aromatic compounds. These …
Number of citations: 35 pubs.acs.org
E Sawicki, H Johnson, K Kosinski - Microchemical Journal, 1966 - Elsevier
Many polynuclear aromatic amines are carcinogenic. Consequently, methods of separation and analysis for these compounds have been developed. The separation methods include …
Number of citations: 27 www.sciencedirect.com

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